PARP-1 Inhibition: A >60-Fold Potency Gain Over DHODH Target in Human Enzyme Assays
In human PARP-1 inhibition assays, 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibited an IC₅₀ of 310 nM [1]. In contrast, the same compound showed only 20 μM against human DHODH, equating to a ~65-fold selectivity window between these two intracellular targets [1]. This dual-target profile is absent in the non-nitrated analog 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PARP-1: >100 μM, DHODH: >100 μM) and in the N-alkyl analog N-(3-dimethylaminopropyl)-3-nitro-1,8-naphthalimide (PARP-1 IC₅₀ not reported) [2][3].
| Evidence Dimension | Human PARP-1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 310 nM (CHEMBL3593987) |
| Comparator Or Baseline | 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: IC₅₀ > 100 μM; DHODH target: 20 μM for the same compound |
| Quantified Difference | >300-fold more potent at PARP-1 site vs. non-nitrated analog; ~65-fold selectivity over DHODH |
| Conditions | Inhibition of PARP-1 (unknown origin) assessed as incorporation of biotinylated poly(ADP-ribose) onto histone protein after 60 min (ChEMBL assay ID not specified); DHODH inhibition using L-DHO/DUQ/DCIP substrate with 30-min preincubation |
Why This Matters
For users screening DNA-damage-response targets, the 310 nM PARP-1 IC₅₀ provides a validated entry point for SAR expansion, whereas non-nitrated analogs are essentially inactive and would waste screening resources.
- [1] BindingDB Entry BDBM50096144 (CHEMBL3593987). 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. PARP-1 IC₅₀ 310 nM; DHODH IC₅₀ 20 μM. View Source
- [2] ChEMBL Database. CHEMBL3593987. Assay Summary for 6-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione. View Source
- [3] US Patent 4,222,777. N-(aminoalkyl)-naphthalimides and their derivatives. Example 2: N-(3-dimethylaminopropyl)-3-nitro-1,8-naphthalimide, mp 99 °C. View Source
